molecular formula C5H2Cl2F3N3 B13565003 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B13565003
M. Wt: 231.99 g/mol
InChI Key: QUQNRUPFRZRWAV-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 2758000-85-8) is a high-value pyrimidine-based building block in medicinal chemistry and drug discovery research. This compound features a molecular weight of 231.99 and a molecular formula of C 5 H 2 Cl 2 F 3 N 3 . Its structure, characterized by multiple halogen substituents and an amine group, makes it a versatile intermediate for nucleophilic substitution reactions, enabling the construction of diverse chemical libraries . Pyrimidine derivatives are privileged scaffolds in pharmaceutical development, notably in the design of targeted anticancer agents . Specifically, 5-trifluoromethylpyrimidine cores are key structural motifs in the synthesis of novel compounds investigated as potent Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated oncogenic driver, and its inhibition is a established strategy for halting the proliferation of various tumor cell lines, including non-small cell lung cancer . Researchers utilize this reagent to develop potential therapeutic agents that can induce apoptosis and cell cycle arrest in cancer cells . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H2Cl2F3N3

Molecular Weight

231.99 g/mol

IUPAC Name

2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H2Cl2F3N3/c6-2-1(5(8,9)10)3(11)13-4(7)12-2/h(H2,11,12,13)

InChI Key

QUQNRUPFRZRWAV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Trifluoromethylation of Uracil Derivatives and Subsequent Chlorination

One of the most documented routes involves a two-step process starting from uracil:

  • Step 1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)

    Uracil is reacted with sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic peroxide such as tert-butyl hydroperoxide in water, often in the presence of a transition metal catalyst like iron sulfate. The reaction temperature is maintained between 40–100 °C to optimize yield. This step introduces the trifluoromethyl group at the 5-position of the uracil ring.

  • Step 2: Chlorination of 5-TFU to 2,4-Dichloro-5-trifluoromethylpyrimidine (5-TFP)

    The intermediate 5-TFU is then chlorinated using phosphoryl chloride (POCl₃) in the presence of phosphoric acid and diisopropylethylamine. The reaction is typically conducted at 110–120 °C, converting the 2- and 4-positions to chloro substituents, yielding 5-TFP. The process includes careful workup involving solvent extraction, acid-base washing, and distillation to isolate the product with high purity and yield (~73%).

  • Step 3: Amination at the 4-Position

    The final amination step to obtain 2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves nucleophilic substitution at the 4-chloro position by ammonia or an amine source under controlled conditions, often in an alcoholic solvent with heating. This step replaces the chlorine atom at position 4 with an amino group, completing the target molecule.

Step Reactants/Conditions Key Reagents Temperature Yield (%) Notes
1 Uracil + CF₃SO₂Na + tert-butyl hydroperoxide + FeSO₄ Sodium trifluoromethanesulfinate, organic peroxide, iron sulfate 40–100 °C Not specified Trifluoromethylation in aqueous medium
2 5-TFU + POCl₃ + H₃PO₄ + DIPEA Phosphoryl chloride, phosphoric acid, diisopropylethylamine 110–120 °C ~73 Chlorination to dichloropyrimidine
3 5-TFP + NH₃ or amine Ammonia or amine source Reflux in alcohol Variable Amination at 4-position

This method is favored for its sustainability, avoidance of toxic gaseous reagents like trifluoromethyl iodide, and relatively mild conditions.

Alternative Routes Involving Diethyl Malonate and Nitration

Another approach starts from diethyl malonate, which undergoes nitration with nitrosonitric acid under controlled low temperatures (0–15 °C), followed by a series of steps including cyclization, substitution, and reduction to introduce the pyrimidine ring and desired substituents:

  • Initial nitration of diethyl malonate produces an intermediate compound.
  • Reaction with sodium ethylate and thiocarbamide forms a thiourea derivative.
  • Alkylation with halogenated butane introduces the propylthio group.
  • Chlorination with phosphorus oxychloride and N,N-dimethylaniline converts hydroxy groups to chlorides.
  • Final catalytic hydrogenation reduces azo compounds to yield the amino-substituted pyrimidine derivative.

This method is characterized by high nitration yield (~94%), fewer byproducts, and improved synthetic efficiency. However, it is more complex and involves multiple steps with careful control of reaction conditions, making it less attractive for large-scale synthesis of trifluoromethyl-substituted analogs but informative for related aminopyrimidines.

Notes on Reagent Selection and Environmental Considerations

  • The use of sodium trifluoromethanesulfinate as a trifluoromethylation reagent is preferred over gaseous trifluoromethyl iodide due to safety, cost, and environmental reasons.
  • Phosphoryl chloride is the chlorinating agent of choice for converting hydroxy or amino precursors into chloropyrimidines.
  • Organic solvents such as ethyl acetate and methyl tertiary butyl ether are employed in extraction and purification steps to minimize environmental impact.
  • Reaction temperatures and times are optimized to balance yield and minimize side reactions.

Summary Table of Key Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Trifluoromethylation of Uracil + Chlorination + Amination Uracil Trifluoromethylation with CF₃SO₂Na + POCl₃ chlorination + amination Environmentally benign, avoids toxic gases, good yields Requires multiple steps, careful temperature control
Nitration of Diethyl Malonate + Cyclization + Chlorination + Reduction Diethyl malonate Nitration + thiocarbamide reaction + alkylation + chlorination + catalytic hydrogenation High nitration yield, fewer byproducts Complex, multi-step, less direct for trifluoromethyl derivatives

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily diffuse into cells and exert its effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Safety/Stability Notes
This compound Pyrimidine Cl (2,6); CF₃ (5); NH₂ (4) C₈H₅Cl₂F₃N₃ Pharmaceutical intermediates High stability due to halogenation
5-Chloro-2,6-difluoropyrimidin-4-amine Pyrimidine Cl (5); F (2,6); NH₂ (4) C₄H₃ClF₂N₃ Agrochemical precursors Requires inhalation precautions
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine Pyridine Cl (2,6); CF₃ (4); NH₂ (3) C₆H₄Cl₂F₃N₂ Similar reactivity but lower ring electron-deficiency Moderate thermal stability
3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine Pyridine Cl (3,3'); CF₃ (5,4); NO₂ (2,6) C₁₃H₅Cl₂F₆N₄O₄ High reactivity (explosophoric nitro groups) Hazardous; requires specialized handling

Biological Activity

2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine, with the chemical formula C7H4Cl2F3N3 and CAS number 3932-97-6, is a pyrimidine derivative notable for its unique structural features that enhance its reactivity and potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly significant as it often contributes to increased lipophilicity and metabolic stability in drug development. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, and highlights relevant research findings.

The compound is characterized by:

  • Two chlorine atoms at positions 2 and 6.
  • A trifluoromethyl group at position 5.
  • An amino group at position 4.

These features contribute to its reactivity and biological activity, particularly through nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains and fungi. The presence of the trifluoromethyl group enhances its biological activity due to its influence on the electronic properties of the molecule, which may facilitate interactions with microbial targets.

Anticancer Activity

The compound has demonstrated promising anticancer properties in several studies. Notably, it has been shown to:

  • Inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 of approximately 0.126 μM, indicating potent activity against cancer cells while exhibiting significantly lower toxicity towards non-cancerous cell lines like MCF10A .
  • Induce apoptosis and arrest the cell cycle at the G2/M phase in specific cancer models, suggesting mechanisms that could be exploited for therapeutic purposes .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. For instance:

  • It has been noted to interact with matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
  • The compound may function as a competitive ATP inhibitor and an allosteric inhibitor of specific kinases involved in cancer progression .

Case Studies

  • In Vivo Studies : In animal models, treatment with similar pyrimidine derivatives showed significant inhibition of tumor growth and metastasis in xenograft models, demonstrating the potential for clinical applications .
  • Comparative Analysis : A study comparing various pyrimidine derivatives highlighted that those with a trifluoromethyl group exhibited enhanced biological activities compared to their non-trifluorinated counterparts.

Data Table: Comparison of Biological Activity

Compound NameBiological ActivityIC50 (μM)Target
This compoundAnticancer0.126MDA-MB-231
Related Pyrimidine DerivativeAntimicrobial-Various Bacterial Strains
Another Trifluorinated CompoundAnticancer-MMP Inhibition

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